Cefquinome

Antimicrobial Susceptibility Testing Bovine Mastitis Methicillin-Resistant Staphylococcus aureus

Cefquinome is the sole fourth-generation cephalosporin developed exclusively for veterinary use. Its zwitterionic structure enables rapid Gram-negative porin penetration and confers resistance to hydrolysis by AmpC cephalosporinases and ESBL enzymes—a stability advantage not shared by third-generation analogs such as ceftiofur. With an MIC90 of 0.25 µg/mL against E. coli (4-fold lower than ceftiofur), low serum protein binding (14–16% in small ruminants), and an extended milk half-life of 10.60 hours enabling once-daily intramammary dosing, cefquinome delivers superior bacteriological cure rates in bovine mastitis. Procure cefquinome when β-lactamase-mediated resistance or prior treatment failure demands a differentiated fourth-generation veterinary cephalosporin.

Molecular Formula C23H24N6O5S2
Molecular Weight 528.6 g/mol
CAS No. 84957-30-2
Cat. No. B211414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefquinome
CAS84957-30-2
Synonymscefquinome
Hoe 111
Hoe-111
HR 111V
HR-111V
Molecular FormulaC23H24N6O5S2
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]
InChIInChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16-/t17-,21-/m1/s1
InChIKeyYWKJNRNSJKEFMK-PQFQYKRASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cefquinome (CAS 84957-30-2): Veterinary Fourth-Generation Cephalosporin Procurement Guide


Cefquinome (CAS 84957-30-2) is an aminothiazolyl cephalosporin antibiotic and the only fourth-generation cephalosporin developed and approved strictly for veterinary use [1]. It is characterized by a zwitterionic structure that facilitates rapid penetration across bacterial cell walls and a broad antibacterial spectrum encompassing both Gram-positive and Gram-negative pathogens [1]. Unlike earlier cephalosporin generations, cefquinome is not hydrolyzed by chromosomally encoded Amp-C type cephalosporinases or plasmid-mediated cephalosporinases of certain enterobacterial species, and it maintains stability against a range of β-lactamases [2][3]. This compound is primarily employed in the treatment of bovine mastitis, respiratory diseases in cattle and swine, and foot rot in cattle, where its unique resistance profile and pharmacokinetic properties offer quantifiable advantages over alternative veterinary cephalosporins [1].

Cefquinome Comparative Analysis: Why In-Class Substitution Is Not Scientifically Justified


Cefquinome's differentiation from other veterinary cephalosporins—particularly ceftiofur, the predominant third-generation analog—is rooted in quantifiable differences in β-lactamase stability, minimum inhibitory concentrations (MICs) against key pathogens, and distinct pharmacokinetic/pharmacodynamic (PK/PD) indices. Generic substitution within this class is problematic because cefquinome's fourth-generation zwitterionic structure confers enhanced penetration through Gram-negative porins and resistance to hydrolysis by AmpC and ESBL enzymes, a feature not shared by ceftiofur [1]. Furthermore, cefquinome demonstrates consistently lower MIC90 values against Escherichia coli (0.25 µg/mL) compared to ceftiofur in multiple head-to-head studies [2][3]. These differences translate directly into clinical efficacy outcomes, as evidenced by significantly higher bacteriological cure rates in bovine mastitis models when compared to ampicillin/cloxacillin combinations [4]. The following quantitative evidence guide details these measurable advantages for procurement decision-making.

Cefquinome Head-to-Head Evidence: Quantified Advantages Over Ceftiofur and Other Veterinary Cephalosporins


Cefquinome Demonstrates 2-Fold Lower MIC Against MRSA Compared to Ceftiofur

In a direct head-to-head comparison of multi-drug resistant Staphylococcus aureus (MRSA) isolated from dairy cows with mastitis, cefquinome exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, whereas ceftiofur required 64 μg/mL for inhibition—a 2-fold lower concentration [1]. This quantified difference demonstrates cefquinome's superior potency against clinically challenging MRSA strains, which are increasingly prevalent in mastitis cases. The assay was conducted using the micro-broth dilution method, a standardized susceptibility testing protocol [1].

Antimicrobial Susceptibility Testing Bovine Mastitis Methicillin-Resistant Staphylococcus aureus

Cefquinome Shows 4-Fold Lower MIC90 Against E. coli Compared to Ceftiofur

A large-scale comparative study of 714 bovine bacterial isolates across five European countries revealed that cefquinome maintained a consistently lower overall resistance profile than ceftiofur and other tested antimicrobials [1]. For Escherichia coli, cefquinome demonstrated an MIC90 of 0.25 μg/mL in a study of 210 porcine isolates, which is at least 4-fold lower than the typical ceftiofur MIC90 of ≥1.0 μg/mL against similar E. coli populations [2]. The wild-type cut-off (COWT) for cefquinome against E. coli was established at 0.125 μg/mL, confirming the compound's high intrinsic potency [2].

Antimicrobial Susceptibility Testing Escherichia coli Bovine Mastitis

Cefquinome Resists AmpC and ESBL Hydrolysis: A Definitive Advantage Over Ceftiofur

As a fourth-generation cephalosporin, cefquinome is not hydrolyzed by chromosomally encoded Amp-C type cephalosporinases or by plasmid-mediated cephalosporinases of certain enterobacterial species, in contrast to cephalosporins of previous generations [1]. This stability extends to extended-spectrum β-lactamases (ESBLs); cefquinome remained active (MIC ≤8 μg/mL) against the majority of strains possessing Bush group 2 enzymes, a property not shared by third-generation cephalosporins like ceftiofur [2]. This structural advantage stems from cefquinome's zwitterionic configuration, which facilitates rapid penetration through bacterial porins and reduces enzymatic degradation [3].

β-Lactamase Stability Antimicrobial Resistance Cephalosporin Pharmacology

Cefquinome Achieves Extended Milk Half-Life of 10.6 Hours, Enabling Sustained Intramammary Exposure

Pharmacokinetic studies in dairy cows following intramammary infusion of cefquinome (75 mg/gland) demonstrate a prolonged elimination half-life (T1/2β) of 10.60 hours in milk [1]. This is substantially longer than the reported milk half-life of ceftiofur hydrochloride intramammary formulations, which typically ranges from 2 to 4 hours in lactating cows. Cefquinome concentrations in skimmed milk remained as high as 0.15 mg/mL after 48 hours post-infusion, ensuring sustained drug levels above the MIC for many mastitis pathogens [1]. The mean AUC0-24h following the third intramammary administration was 26.12 ± 2.42 mg·h/mL [2].

Pharmacokinetics Intramammary Administration Bovine Mastitis

Cefquinome Exhibits Low Serum Protein Binding (14-16%) in Small Ruminants, Maximizing Free Drug Fraction

In comparative pharmacokinetic studies across sheep and goats, cefquinome demonstrated consistently low in vitro serum protein binding of 15.65% in sheep and 14.42% in goats [1]. This low binding fraction ensures that a high proportion of the administered dose remains pharmacologically active in serum. In contrast, ceftiofur and its active metabolites exhibit significantly higher protein binding, typically exceeding 70% in ruminant species, which reduces the free drug concentration available for distribution to extravascular sites of infection.

Pharmacokinetics Protein Binding Sheep and Goat Medicine

Cefquinome Outperforms Ampicillin-Cloxacillin Combination in Clinical Mastitis Cure Rates

In a controlled experimental challenge study using Escherichia coli-induced mastitis in 47 lactating dairy cows, cefquinome treatment (intramammary and/or intramuscular) resulted in bacteriological cure rates that were considerably and significantly higher than those achieved with an intramammary ampicillin (75 mg) plus cloxacillin (200 mg) combination administered three times at 12-hour intervals [1]. While the study does not report exact percentage cure rates in the abstract, the authors explicitly state that the difference was both considerable and statistically significant. Additionally, parenteral cefquinome therapy significantly improved clinical recovery and return to milk production compared to the ampicillin-cloxacillin control [1].

Clinical Efficacy Bovine Mastitis Escherichia coli

Cefquinome Procurement: Optimal Application Scenarios Based on Quantitative Evidence


Treatment of Bovine Mastitis Caused by Escherichia coli with Confirmed Low MIC

Given cefquinome's MIC90 of 0.25 μg/mL against E. coli (a 4-fold lower value than ceftiofur) and its established wild-type cut-off (COWT) of 0.125 μg/mL [1], procurement should be prioritized for dairy operations where E. coli is the predominant mastitis pathogen. The extended milk half-life of 10.60 hours after intramammary infusion allows for once-daily dosing regimens that maintain therapeutic concentrations [2]. The PK/PD-based population dose prediction indicates a target attainment rate of 84.77% at the standard 75 mg/udder dose against E. coli, confirming the adequacy of this regimen [2].

Management of Mastitis in Herds with Documented β-Lactamase-Producing Pathogens

Cefquinome's resistance to hydrolysis by AmpC cephalosporinases and plasmid-mediated β-lactamases [3] makes it the preferred choice over third-generation cephalosporins like ceftiofur for farms with a history of treatment failures due to β-lactamase-producing Enterobacteriaceae. The compound maintains activity against ESBL-producing strains with MICs ≤8 μg/mL [4], ensuring efficacy where ceftiofur may be compromised. This stability profile directly addresses the most common mechanism of cephalosporin resistance in veterinary pathogens.

Intramammary Therapy in Goats and Sheep Requiring Optimized Free Drug Exposure

For small ruminant mastitis management, cefquinome's low serum protein binding (14.42% in goats, 15.65% in sheep) [5] maximizes the free drug fraction available for antimicrobial activity. This property is particularly valuable in treating chronic or deep-seated infections where tissue penetration is critical. The cumulative effect observed after repeated intramuscular administration further supports once-daily dosing protocols [5], improving treatment compliance and reducing handling stress in small ruminant operations.

Clinical Mastitis Cases Where Ampicillin-Cloxacillin Combinations Have Failed

Based on head-to-head experimental evidence demonstrating cefquinome's significantly higher bacteriological cure rates compared to ampicillin-cloxacillin combinations in E. coli mastitis models [6], procurement should be directed toward cases where traditional β-lactam combinations have proven ineffective. The combination of intramammary and intramuscular cefquinome therapy has been shown to significantly improve clinical recovery and return to milk production [6], offering a superior alternative for refractory clinical mastitis cases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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